molecular formula C16H22F2N2 B6973045 1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-4-amine

1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-4-amine

Cat. No.: B6973045
M. Wt: 280.36 g/mol
InChI Key: VVPRACGLSOVITB-UHFFFAOYSA-N
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Description

1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group, a difluorocyclobutyl moiety, and a piperidin-4-amine structure. Its unique chemical structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluorocyclobutyl moiety: This step involves the preparation of 3,3-difluorocyclobutanone, which can be achieved through the fluorination of cyclobutanone using reagents such as Selectfluor.

    Introduction of the piperidine ring: The difluorocyclobutanone is then reacted with piperidine under basic conditions to form the corresponding piperidin-4-one derivative.

    Benzylation: The piperidin-4-one derivative is subsequently benzylated using benzyl bromide in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or difluorocyclobutyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl or difluorocyclobutyl derivatives.

Scientific Research Applications

1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors or enzymes.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N-(4-fluorophenyl)piperidin-4-amine: Similar structure with a fluorophenyl group instead of a difluorocyclobutyl moiety.

    1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-3-amine: Similar structure with a different substitution pattern on the piperidine ring.

    1-benzyl-N-(3,3-difluorocyclobutyl)pyrrolidin-4-amine: Similar structure with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-4-amine is unique due to the presence of the difluorocyclobutyl moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.

Properties

IUPAC Name

1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2/c17-16(18)10-15(11-16)19-14-6-8-20(9-7-14)12-13-4-2-1-3-5-13/h1-5,14-15,19H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPRACGLSOVITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2CC(C2)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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